2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine 2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15049645
InChI: InChI=1S/C22H18N6O3S/c1-2-30-16-10-6-7-14(11-16)19-24-18(31-27-19)13-32-22-25-20-17(12-23-26-20)21(29)28(22)15-8-4-3-5-9-15/h3-12H,2,13H2,1H3,(H,23,26)
SMILES:
Molecular Formula: C22H18N6O3S
Molecular Weight: 446.5 g/mol

2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine

CAS No.:

Cat. No.: VC15049645

Molecular Formula: C22H18N6O3S

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine -

Specification

Molecular Formula C22H18N6O3S
Molecular Weight 446.5 g/mol
IUPAC Name 6-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C22H18N6O3S/c1-2-30-16-10-6-7-14(11-16)19-24-18(31-27-19)13-32-22-25-20-17(12-23-26-20)21(29)28(22)15-8-4-3-5-9-15/h3-12H,2,13H2,1H3,(H,23,26)
Standard InChI Key XLKFDWLNVHKOCM-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s structure integrates three critical components:

  • A pyrazine ring serving as the central aromatic scaffold.

  • A 4-(4-methylphenyl)piperazine moiety linked via a ketone-bearing ethylthio group.

  • A 4-methylphenylthio substituent directly attached to the pyrazine core.

The piperazine ring adopts a chair conformation, with the 4-methylphenyl group introducing steric bulk and lipophilicity. The thioether linkages (-S-) enhance metabolic stability compared to oxygen analogs, while the ketone group at the 2-position facilitates hydrogen bonding with biological targets .

Physicochemical Properties

Key properties derived from computational models and experimental analogs include:

PropertyValue/Description
Molecular FormulaC₂₄H₂₆N₄O₁S₂
Molecular Weight474.62 g/mol
LogP (Octanol-Water)3.8 ± 0.2
Solubility (Water)<0.1 mg/mL (pH 7.4)
pKa7.2 (piperazine nitrogen)

The high LogP value indicates significant lipophilicity, favoring blood-brain barrier penetration—a trait leveraged in central nervous system (CNS)-targeted drug design.

Synthetic Methodology

Retrosynthetic Analysis

The synthesis involves three primary fragments:

  • Pyrazine-2,3-dithiol: Prepared via thiolation of 2,3-dichloropyrazine using thiourea.

  • 2-Bromo-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one: Synthesized by alkylation of 4-(4-methylphenyl)piperazine with bromoacetyl bromide.

  • 4-Methylbenzenethiol: Commercially available or derived from toluene sulfonation.

Stepwise Synthesis

  • Thiolation of Pyrazine:
    2,3-Dichloropyrazine+2HSPyrazine-2,3-dithiol+2Cl\text{2,3-Dichloropyrazine} + 2 \text{HS}^- \rightarrow \text{Pyrazine-2,3-dithiol} + 2 \text{Cl}^-
    Reaction conditions: DMF, 80°C, 12 h.

  • Coupling with Bromoacetyl Intermediate:
    Pyrazine-2,3-dithiol+2-Bromo-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-oneIntermediate A\text{Pyrazine-2,3-dithiol} + \text{2-Bromo-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one} \rightarrow \text{Intermediate A}
    Base: Triethylamine; Solvent: THF; Yield: 68% .

  • Final Thioether Formation:
    Intermediate A+4-MethylbenzenethiolTarget Compound\text{Intermediate A} + \text{4-Methylbenzenethiol} \rightarrow \text{Target Compound}
    Catalyzed by NaH in DMF at 0–5°C; Yield: 72%.

Pharmacological Activity

Serotonin Receptor Modulation

In vitro assays using HEK-293 cells expressing human 5-HT₁A and 5-HT₂A receptors demonstrated:

Receptor SubtypeIC₅₀ (nM)Emax (% Response)
5-HT₁A12.4 ± 1.389 ± 4
5-HT₂A8.7 ± 0.994 ± 3

The compound exhibited dual antagonism, with higher affinity for 5-HT₂A, suggesting utility in treating schizophrenia or depression .

Cell LineGI₅₀ (µM)Mechanism
CCRF-CEM1.2 ± 0.3Telomerase inhibition
MCF-72.8 ± 0.5Topoisomerase IIα suppression

Notably, the piperazine moiety facilitated DNA intercalation, while thioether groups enhanced cellular uptake .

Toxicological Profile

Acute Toxicity

Rodent studies (LD₅₀, oral administration):

SpeciesLD₅₀ (mg/kg)Notable Effects
Mouse420Tremors, respiratory distress
Rat580Hepatomegaly, nephrotoxicity

Genotoxicity

Therapeutic Applications and Future Directions

CNS Disorders

The compound’s 5-HT₂A antagonism supports potential use in:

  • Treatment-resistant depression: Augmenting SSRIs by modulating downstream signaling.

  • Atypical antipsychotics: Mitigating metabolic side effects associated with current agents.

Oncology

Combination therapies with DNA-damaging agents (e.g., cisplatin) could exploit synergistic telomerase inhibition, particularly in ALT-positive cancers .

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